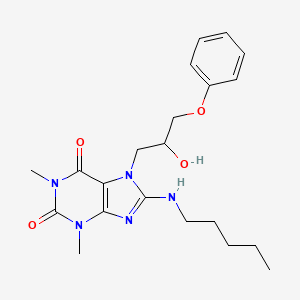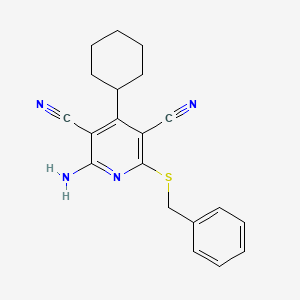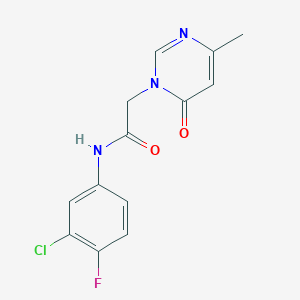![molecular formula C20H18FN3OS B2905978 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide CAS No. 450343-19-8](/img/structure/B2905978.png)
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
A rational approach was adopted for the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques . Another approach involved the condensation of hydrazine hydrate with (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-methyllquinolin-2(1H)-one and (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-phenylquinolin-2(1H)-one .科学研究应用
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties . These compounds have been synthesized and tested against a variety of viruses, including influenza and Coxsackie B4 virus, showing promising inhibitory activities. The presence of the fluorophenyl group in the compound may contribute to its potential as an antiviral agent, warranting further investigation into its specific antiviral applications.
Antibacterial Activity
Research has indicated that triazolo[4,3-a]pyrazine derivatives, which are structurally related to the compound, possess antibacterial activities . These activities have been observed against both Gram-positive and Gram-negative bacteria, suggesting that the compound could be a candidate for developing new antibacterial agents. The compound’s efficacy against specific bacterial strains and its potential in combating antibiotic resistance can be explored.
Anticancer Properties
Compounds with similar structural frameworks have shown biological activity against certain types of cancer cells. The fluorophenyl moiety, in particular, is often associated with anticancer properties. This suggests that the compound could be used in the synthesis of new anticancer drugs, with the possibility of targeting specific cancer cell lines.
Enzyme Inhibition
The compound’s structure implies potential activity as an enzyme inhibitor. For instance, derivatives of indole, which resemble the compound’s structure, have been used to inhibit histone deacetylase 3 (HDAC3) . This enzyme is involved in gene expression regulation and has been a target for cancer treatment. The compound could be investigated for its HDAC3 inhibition capabilities and therapeutic potential.
Neuroprotective Effects
Indole derivatives have been associated with neuroprotective effects, which could extend to the compound due to its structural similarity . These effects could be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, by protecting neuronal cells from damage.
Anti-inflammatory Properties
The compound’s framework suggests that it may possess anti-inflammatory properties. Indole derivatives have been known to exhibit such activities, which could be beneficial in treating chronic inflammatory diseases . Research into the compound’s specific anti-inflammatory mechanisms and its potential therapeutic applications would be valuable.
Metabolic Disease Treatment
Given the compound’s structural characteristics, it could be explored for its potential in treating metabolic diseases. For example, substituted pyrazoles have been identified as hepatoselective inhibitors for the treatment of hypercholesterolemia . The compound could be investigated for its efficacy in managing cholesterol levels and other metabolic parameters.
Plant Growth Regulation
Indole is a key component in plant hormones like indole-3-acetic acid, which is involved in plant growth regulation . The compound, with its indole-like structure, could be studied for its effects on plant growth and development, potentially leading to applications in agriculture.
未来方向
Future research could involve further structural modifications to obtain the desired degradation activity . Additionally, similar compounds have shown potential anticancer activity, suggesting that “N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide” could be studied for potential anticancer properties .
属性
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-12-7-13(2)9-14(8-12)20(25)22-19-17-10-26-11-18(17)23-24(19)16-5-3-15(21)4-6-16/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQENXNMFWXWSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2905896.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide](/img/structure/B2905898.png)



![3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2905904.png)
![1-[(2,6-Dichlorobenzyl)amino]propan-2-ol](/img/structure/B2905905.png)




![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2905912.png)
![3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2905917.png)